1-(Ethanesulfonyl)imidazole
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Overview
Description
1-(Ethanesulfonyl)imidazole is a chemical compound with the molecular formula C5H8N2O2S. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
The synthesis of 1-(Ethanesulfonyl)imidazole can be achieved through several methods. One common approach involves the reaction of imidazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
1-(Ethanesulfonyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation: It can be acylated using acyl halides in aprotic solvents.
Common reagents used in these reactions include acyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Ethanesulfonyl)imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-(Ethanesulfonyl)imidazole can be compared with other imidazole derivatives such as:
Methotrexate: An anticancer agent with a fused imidazole ring.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Omeprazole: An anti-inflammatory agent with an imidazole ring.
Properties
IUPAC Name |
1-ethylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-2-10(8,9)7-4-3-6-5-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCZPXKLPWHWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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